N-[2-(2-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide
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Overview
Description
Compound A , is a synthetic organic molecule. Its structure consists of a furan ring fused with a quinazolinone moiety, and it contains an amide functional group. This compound has drawn interest due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Compound A undergoes various chemical reactions:
Oxidation: It can be oxidized to form a quinazolinone derivative.
Reduction: Reduction of the furan ring or the quinazolinone moiety may yield different products.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Compound A finds applications in:
Medicine: Investigated for potential therapeutic effects (e.g., antitumor, anti-inflammatory, or antimicrobial properties).
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Industry: May serve as a precursor for drug development or other industrial processes.
Mechanism of Action
The exact mechanism of action remains under investigation. Compound A likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound A’s uniqueness lies in its specific combination of the furan and quinazolinone moieties. Similar compounds include other quinazolinones, furan-containing molecules, and amides.
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21N3O4/c1-29-20-9-5-2-6-16(20)12-13-24-22(27)21-11-10-17(30-21)14-26-15-25-19-8-4-3-7-18(19)23(26)28/h2-11,15H,12-14H2,1H3,(H,24,27) |
InChI Key |
LPNIXKKSEMOFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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